1-Carbazol-9-yl-3-[4-(3-carbazol-9-yl-2-hydroxypropyl)piperazin-1-yl]propan-2-ol
Description
1-Carbazol-9-yl-3-[4-(3-carbazol-9-yl-2-hydroxypropyl)piperazin-1-yl]propan-2-ol is a complex organic compound featuring two carbazole moieties linked via a piperazine ring and a hydroxypropyl spacer. Carbazole derivatives are well-documented for their biological activities, including antipsychotic, anticancer, and antimicrobial properties, owing to their planar aromatic structure and ability to intercalate into DNA or modulate neurotransmitter receptors . However, its high molecular weight (estimated >600 g/mol) and structural complexity could pose challenges in bioavailability and synthetic scalability.
Properties
IUPAC Name |
1-carbazol-9-yl-3-[4-(3-carbazol-9-yl-2-hydroxypropyl)piperazin-1-yl]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N4O2/c39-25(23-37-31-13-5-1-9-27(31)28-10-2-6-14-32(28)37)21-35-17-19-36(20-18-35)22-26(40)24-38-33-15-7-3-11-29(33)30-12-4-8-16-34(30)38/h1-16,25-26,39-40H,17-24H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDALHPNZAOPIDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)CC(CN5C6=CC=CC=C6C7=CC=CC=C75)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Carbazol-9-yl-3-[4-(3-carbazol-9-yl-2-hydroxypropyl)piperazin-1-yl]propan-2-ol typically involves multiple steps, starting with the preparation of the carbazole moiety. One common method involves the reaction of carbazole with formaldehyde dimethyl acetal under Friedel–Crafts alkylation conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Carbazol-9-yl-3-[4-(3-carbazol-9-yl-2-hydroxypropyl)piperazin-1-yl]propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- The compound has been investigated for its potential as an anticancer agent. Studies have shown that carbazole derivatives can inhibit the activity of DNA methyltransferases (DNMTs), which are implicated in cancer progression. For instance, novel carbazole derivatives have demonstrated significant inhibition of DNMT1, suggesting that they could be developed into effective anticancer therapies .
-
Antimicrobial Properties
- Research indicates that carbazole derivatives exhibit promising antimicrobial activities. For example, certain derivatives have shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli. The mechanism often involves disrupting bacterial membrane integrity and inhibiting enzymatic processes critical for bacterial survival .
- Antioxidant Activity
-
Neuropathic Pain Treatment
- There is growing interest in using compounds like 1-Carbazol-9-yl-3-[4-(3-carbazol-9-yl-2-hydroxypropyl)piperazin-1-yl]propan-2-ol as cannabinoid receptor agonists for treating neuropathic pain. Their ability to modulate pain pathways through interactions with cannabinoid receptors makes them candidates for further research in pain management therapies .
Materials Science Applications
- Organic Light Emitting Diodes (OLEDs)
- Photovoltaic Devices
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-Carbazol-9-yl-3-[4-(3-carbazol-9-yl-2-hydroxypropyl)piperazin-1-yl]propan-2-ol involves its interaction with various molecular targets. The carbazole moiety can intercalate into DNA, disrupting its function and leading to antitumor effects . Additionally, the compound can scavenge reactive oxygen species, providing antioxidant benefits.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and structurally analogous derivatives:
Key Findings:
Structural Modifications and Bioactivity: The target compound’s dual carbazole groups may enhance receptor binding compared to mono-carbazole analogs (e.g., CAS 328015-91-4) . The benzylamino group in CAS 303798-31-4 introduces lipophilicity, favoring blood-brain barrier penetration, while the furan derivative (CAS 347368-28-9) offers improved solubility .
Synthetic Challenges :
- The target compound’s synthesis likely involves multi-step coupling of carbazole precursors with piperazine intermediates, similar to methods used for CAS 328015-91-4 . Chlorinated derivatives require careful handling of hazardous reagents, increasing production complexity .
Pharmacokinetic Considerations :
- Higher molecular weight compounds (e.g., the oxalate salt in CAS 1172854-65-7) may exhibit reduced oral bioavailability but improved crystallinity for X-ray studies .
- Piperazine-containing analogs generally show better aqueous solubility, critical for formulation development .
Applications :
- Most analogs serve as pharmaceutical intermediates, particularly for CNS-targeting drugs or anticancer agents. The target compound’s dual carbazole structure positions it as a candidate for high-affinity receptor modulation .
Biological Activity
1-Carbazol-9-yl-3-[4-(3-carbazol-9-yl-2-hydroxypropyl)piperazin-1-yl]propan-2-ol is a complex organic compound belonging to the carbazole family, which has garnered attention for its diverse biological activities. Carbazole derivatives are known for their therapeutic potential, particularly in the fields of oncology, neurology, and antimicrobial research. This article explores the biological activity of this specific compound, supported by relevant data tables and case studies.
Antimicrobial Activity
Research indicates that carbazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that N-substituted carbazoles possess potent antibacterial and antifungal activities against various strains:
- Antibacterial Activity : Compounds similar to 1-Carbazol-9-yl derivatives have demonstrated effectiveness against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 1.1 to 10.3 µg/mL .
- Antifungal Activity : These compounds also show antifungal effects against Candida albicans and Aspergillus fumigatus, with MIC values between 8.7 and 10.8 µg/mL .
Anticancer Properties
The anticancer potential of carbazole derivatives has been extensively studied. For example:
- Cell Proliferation Inhibition : Certain N-substituted carbazole derivatives have been found to inhibit cell proliferation in human cancer cell lines such as ovarian carcinoma (PA1), prostatic carcinoma (PC3), and DU145, with IC50 values in the nanomolar range (46–75 nM) .
- Mechanism of Action : The mechanism involves the inhibition of specific kinases, contributing to reduced tumor growth and metastasis .
Neuroprotective Effects
Carbazole derivatives also exhibit neuroprotective properties, particularly in models of neurodegenerative diseases:
- Neuroprotection Against MPTP : Compounds like P7C3, related to 1-Carbazol-9-yl structures, have been reported to block MPTP-induced cell death in dopaminergic neurons, suggesting potential applications in Parkinson's disease treatment .
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | MIC/IC50 Values |
|---|---|---|
| Antibacterial | S. aureus, E. coli | 1.1 - 10.3 µg/mL |
| B. subtilis | ||
| Antifungal | C. albicans | 8.7 - 10.8 µg/mL |
| A. fumigatus | ||
| Anticancer | PA1 (ovarian carcinoma) | IC50: 46 - 75 nM |
| PC3 (prostate carcinoma) | IC50: 46 - 75 nM | |
| Neuroprotection | Dopaminergic neurons | Effective against MPTP toxicity |
Case Studies
Several studies have highlighted the therapeutic potential of carbazole derivatives:
- Antimicrobial Efficacy Study : A study conducted by Sharma et al. synthesized multiple N-substituted carbazoles and evaluated their antimicrobial activities against bacterial strains, showing significant zones of inhibition at concentrations as low as 50 µg/mL .
- Antiproliferative Activity Research : Akue-Gedu et al. demonstrated that certain pyrrolocarbazoles exhibited strong antiproliferative effects on cancer cell lines, supporting the notion that structural modifications can enhance biological activity .
Q & A
Q. What are the optimal synthetic routes for preparing 1-carbazol-9-yl-3-[4-(3-carbazol-9-yl-2-hydroxypropyl)piperazin-1-yl]propan-2-ol?
Methodological Answer: The synthesis typically involves multi-step reactions, leveraging carbazole and piperazine precursors. Key steps include:
- N-Alkylation : Reacting carbazole derivatives with epichlorohydrin or chlorinated intermediates under anhydrous conditions to introduce hydroxypropyl groups .
- Piperazine Functionalization : Coupling the carbazole-hydroxypropyl intermediate with piperazine derivatives via nucleophilic substitution. Solvents like acetonitrile or THF are used, with catalysts such as K₂CO₃ to enhance reactivity .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization ensures purity (>95%). Reaction progress is monitored via TLC and NMR .
Q. How can researchers characterize the molecular structure of this compound?
Methodological Answer: Structural elucidation employs:
- Single-Crystal X-ray Diffraction (SHELX) : Resolves bond lengths and angles, critical for confirming stereochemistry. SHELXL refinement is standard for carbazole derivatives .
- NMR Spectroscopy : H and C NMR identify proton environments (e.g., aromatic carbazole peaks at δ 7.2–8.5 ppm) and hydroxyl/piperazine signals .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ ~700–750 Da) .
Q. What analytical techniques are used to assess purity and stability?
Methodological Answer:
- HPLC-PDA : Quantifies purity (>98%) using C18 columns (mobile phase: acetonitrile/water) .
- Stability Studies : Accelerated degradation tests (40°C/75% RH for 6 months) with LC-MS monitoring detect hydrolysis or oxidation byproducts .
Advanced Research Questions
Q. How can synthetic yields be improved for large-scale production?
Methodological Answer:
- Flow Chemistry : Continuous flow systems reduce side reactions (e.g., dimerization) by precise temperature/residence time control .
- Microwave-Assisted Synthesis : Enhances reaction rates (e.g., 80% yield in 2 hrs vs. 24 hrs conventionally) for N-alkylation steps .
- DoE Optimization : Response surface methodology identifies ideal molar ratios (e.g., carbazole:piperazine = 1:1.2) and solvent polarity .
Q. What mechanistic insights exist for its biological activity (e.g., anticancer or neuroprotective effects)?
Methodological Answer:
- In Silico Docking (AutoDock Vina) : Predicts binding to kinase domains (e.g., EGFR or BACE1) via carbazole’s planar structure and piperazine’s flexibility .
- Cell-Based Assays : MTT assays on HeLa or SH-SY5Y cells quantify IC₅₀ values. Synergy studies with cisplatin or donepezil assess combinatorial effects .
- ROS Scavenging Assays : Fluorometric probes (e.g., DCFH-DA) measure antioxidant activity linked to neuroprotection .
Q. How do structural modifications (e.g., halogenation) impact bioactivity?
Methodological Answer:
- SAR Studies : Introducing Cl at carbazole’s 3,6-positions enhances lipophilicity (logP +0.5) and blood-brain barrier penetration .
- Piperazine Substituents : 4-Methylpiperazine improves solubility (logS −4.2 → −3.8) without compromising target affinity .
- Pyrazole Hybrids : Adding 3,5-dimethylpyrazole boosts anticancer activity (IC₅₀ 12 µM → 8 µM in MCF-7) via π-π stacking .
Q. What computational methods predict its pharmacokinetic properties?
Methodological Answer:
Q. How can contradictions in biological data (e.g., varying IC₅₀ values) be resolved?
Methodological Answer:
Q. What are best practices for stability studies under physiological conditions?
Methodological Answer:
Q. How can pharmacokinetics (e.g., half-life) be optimized through formulation?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
